2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYTICTOCBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Toluquinoline-4-Carboxylic Acid
The process begins with the condensation of isatin (1H-indole-2,3-dione) with acetone under strongly basic conditions (e.g., sodium hydroxide) at 25–35°C. After refluxing for 5–15 hours, the mixture is acidified to pH 5–6, yielding 2-toluquinoline-4-carboxylic acid with a reported yield of 99%.
Reaction equation :
Aldol Addition with Benzaldehyde
In the second step, 2-toluquinoline-4-carboxylic acid reacts with benzaldehyde at 95–105°C for 1–6 hours to form 2-vinyl-4-quinoline carboxylic acid monohydrate. This intermediate is isolated in 85% yield after filtration and drying.
Dehydration with Acetic Anhydride
The monohydrate undergoes dehydration using acetic anhydride at 115–125°C for 2–8 hours, producing anhydrous 2-vinyl-4-quinoline carboxylic acid.
Oxidation with Potassium Permanganate
The vinyl group is oxidized using potassium permanganate and sodium hydroxide at 35–45°C, resulting in quinoline-2,4-dicarboxylic acid. Acidification with HCl to pH 1–2 precipitates the product, which is filtered and dried.
Decarboxylation with m-Xylene
Final decarboxylation occurs via refluxing quinoline-2,4-dicarboxylic acid with m-xylene, yielding this compound.
Table 1: Summary of Isatin-Based Synthesis Conditions
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Isatin, acetone, NaOH | 25–35 | 5–15 | 99 |
| 2 | Benzaldehyde | 95–105 | 1–6 | 85 |
| 3 | Acetic anhydride | 115–125 | 2–8 | N/A |
| 4 | KMnO₄, NaOH, HCl | 35–45 | 2–8 | N/A |
| 5 | m-Xylene, reflux | 140–160 | 2–4 | 70–80* |
*Estimated based on analogous reactions.
Catalytic Synthesis Using Functionalized Magnetic Nanoparticles
A novel approach reported in ACS Omega employs Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride as a recyclable catalyst for synthesizing quinoline-4-carboxylic acid derivatives. This method streamlines the process into a one-pot reaction under solvent-free conditions.
Catalyst Performance and Reusability
The magnetic catalyst demonstrates exceptional stability over six cycles, with only a 5% reduction in yield observed by the sixth reuse. The table below summarizes catalytic performance:
Table 2: Catalytic Synthesis Performance Metrics
| Parameter | Value |
|---|---|
| Optimal temperature | 80°C |
| Catalyst loading | 10 mg |
| Reaction time | 30–60 minutes |
| Yield range | 85–92% |
| Reusability cycles | 6 (95% initial efficiency) |
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison
| Criterion | Isatin-Based Method | Catalytic Method |
|---|---|---|
| Steps | 5 | 1 |
| Yield (Overall) | ~70% | 85–92% |
| Scalability | Industrial | Lab-scale with potential for scale-up |
| Environmental impact | High (multiple waste streams) | Low (solvent-free, recyclable catalyst) |
| Cost | Low (cheap reagents) | Moderate (catalyst synthesis) |
Chemical Reactions Analysis
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, including:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy against fungal pathogens.
- Anticancer Activity : Induces apoptosis in cancer cells through modulation of signaling pathways.
Antibacterial Efficacy
Research indicates that 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid has notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against different bacterial strains are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 μg/mL |
| Escherichia coli | 128 μg/mL |
| Bacillus subtilis | >256 μg/mL |
| Pseudomonas aeruginosa | >256 μg/mL |
| Methicillin-resistant S. aureus | >256 μg/mL |
The compound showed the strongest activity against Staphylococcus aureus, outperforming some known antibiotics in specific contexts .
Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by inhibiting the NF-κB signaling pathway, which is often upregulated in cancer cells. The ability to modulate critical pathways associated with cell survival makes it a candidate for further drug development.
Case Studies
- Antibacterial Efficacy Study : A comparative analysis of quinoline derivatives highlighted that structural modifications could enhance antibacterial activity against Escherichia coli and Staphylococcus aureus. The findings suggested that side chain flexibility significantly influenced efficacy .
- Anticancer Activity Study : In vitro experiments on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis via caspase activation pathways.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication processes. These actions contribute to its antibacterial and anticancer effects .
Comparison with Similar Compounds
Notes
Structural Nuances : The position of substituents (e.g., 6-methyl vs. 6-chloro) critically impacts bioactivity and solubility. For instance, 6-methyl may reduce metabolic degradation compared to 6-chloro analogs .
Research Gaps : Direct biological data for the target compound is sparse; future studies should evaluate its P-gp inhibition and cytotoxicity.
Biological Activity
2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are noted for their potential as therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting metabolic pathways essential for pathogen survival and proliferation.
- Membrane Disruption : It may compromise cell membrane integrity, leading to cell death in susceptible organisms.
- DNA Interaction : The compound interferes with DNA replication processes, further contributing to its anticancer and antibacterial effects.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 64 μg/mL |
| Escherichia coli (E. coli) | 128 μg/mL |
| Bacillus subtilis (B. subtilis) | >256 μg/mL |
| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL |
| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |
The compound demonstrated the strongest activity against S. aureus, outperforming several known antibiotics in specific contexts. However, it exhibited weaker activity against other strains such as B. subtilis and P. aeruginosa .
Anticancer Activity
In addition to its antibacterial properties, this quinoline derivative has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells by modulating various signaling pathways associated with cell survival and proliferation. For instance, it has been observed to inhibit the NF-κB pathway, which is often upregulated in cancer cells .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of quinoline derivatives including this compound revealed that structural modifications could enhance antibacterial activity against E. coli and S. aureus. The findings suggested that the flexibility of side chains significantly influenced efficacy .
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of substituted benzaldehydes with aminopyridine derivatives, followed by cyclization and functional group modifications. For example, a common route uses 4-chlorobenzaldehyde and 2-aminopyridine in the presence of palladium or copper catalysts (e.g., Pd/C or CuI) under reflux in solvents like dimethylformamide (DMF) or toluene . Key factors include:
- Catalyst selection : Transition-metal catalysts improve cyclization efficiency.
- Temperature control : Reflux conditions (~120–150°C) are critical for avoiding side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity.
Evidence from related quinoline syntheses suggests that steric hindrance from the 4-chlorophenyl group may require extended reaction times (>24 hours) .
Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the quinoline core and substituent positions. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for assessing bond angles and torsional strain in the chlorophenyl and methyl groups .
- NMR spectroscopy :
- ¹H NMR : The methyl group at C6 appears as a singlet (~δ 2.5 ppm), while the 4-chlorophenyl protons show splitting patterns consistent with para-substitution (δ 7.4–7.6 ppm) .
- ¹³C NMR : The carboxylic acid carbon resonates at ~δ 170 ppm, with quinoline carbons between δ 120–150 ppm .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 287.05 (C₁₇H₁₂ClNO₂⁺) .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or cellular models. To resolve these:
- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls like ciprofloxacin .
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition for kinase or topoisomerase activity) to isolate the compound’s mode of action .
- Dose-response profiling : Compare IC₅₀ values across studies to identify potency thresholds. For example, cytotoxicity in cancer cells (e.g., HeLa) may occur at higher concentrations (>50 µM) than antimicrobial effects (<10 µM) .
Q. How can computational chemistry predict reactivity or intermolecular interactions of this compound in drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The carboxylic acid group acts as a H-bond donor, critical for binding to targets like cyclooxygenase-2 .
- Molecular docking : Simulate interactions with biological targets (e.g., using AutoDock Vina). The 4-chlorophenyl group shows strong hydrophobic binding in enzyme active sites .
- ADMET profiling : Tools like SwissADME predict logP (~3.2) and poor blood-brain barrier penetration, guiding pharmacokinetic optimization .
Q. What experimental approaches are effective in resolving stereochemical challenges during synthesis (e.g., isomer formation)?
- Methodological Answer :
- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- Lewis acid-mediated isomerization : Treat cis/trans intermediates with BF₃·Et₂O to favor thermodynamically stable isomers, as demonstrated in related quinoline syntheses .
- Circular Dichroism (CD) : Confirm absolute configuration of isolated stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
